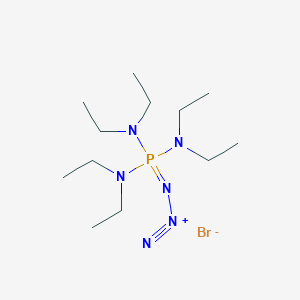
N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride, also known as A-84543, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a member of the pyridinecarboxamide family and has shown promise in several areas of research. In
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride is not fully understood, but it is believed to act as a selective agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in the immune system and have been implicated in several physiological processes, including pain management and inflammation. By acting as a selective agonist of CB2 receptors, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride may be able to modulate these physiological processes and reduce pain and inflammation.
Effets Biochimiques Et Physiologiques
N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been shown to have several biochemical and physiological effects. In animal models, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been shown to reduce pain sensitivity and inflammation. Additionally, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are believed to be mediated through the activation of CB2 receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride in lab experiments is its selectivity for CB2 receptors. This selectivity allows researchers to study the effects of CB2 receptor activation without interfering with other physiological processes. Additionally, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been shown to be effective in reducing pain sensitivity and inflammation in animal models, making it a useful tool for studying these processes.
One limitation of using N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride in lab experiments is its limited availability. N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride is not widely available and can be difficult to synthesize. Additionally, the effects of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride may be species-specific, meaning that results obtained in animal models may not translate to humans.
Orientations Futures
There are several future directions for research on N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride. One area of research is the development of more efficient synthesis methods for N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride. This would make the compound more widely available and facilitate further research.
Another area of research is the exploration of the potential therapeutic uses of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride. While N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has shown promise in the treatment of pain and addiction in animal models, further research is needed to determine its efficacy in humans.
Finally, research is needed to further elucidate the mechanism of action of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride. While it is believed to act as a selective agonist of CB2 receptors, the exact mechanism of action is not fully understood. Further research in this area could lead to the development of more effective therapies for pain and inflammation.
Méthodes De Synthèse
The synthesis method for N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride involves several steps, including the reaction of 5-iodo-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylenediamine to form the desired product, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide. This product is then treated with hydrochloric acid to form the monohydrochloride salt of N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride.
Applications De Recherche Scientifique
N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been studied for its potential use in several scientific research applications. One area of research where N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has shown promise is in the field of pain management. Studies have shown that N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has analgesic properties and can reduce pain sensitivity in animal models. Additionally, N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride has been studied for its potential use in the treatment of addiction. Studies have shown that N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride can reduce drug-seeking behavior in animal models of addiction.
Propriétés
Numéro CAS |
136831-51-1 |
|---|---|
Nom du produit |
N-(2-Aminoethyl)-5-iodo-2-pyridinecarboxamide monohydrochloride |
Formule moléculaire |
C8H11ClIN3O |
Poids moléculaire |
327.55 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-5-iodopyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C8H10IN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H |
Clé InChI |
SKKPLCGKYCICPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1I)C(=O)NCCN.Cl |
SMILES canonique |
C1=CC(=NC=C1I)C(=O)NCCN.Cl |
Synonymes |
N-(2-aminoethyl)-5-iodo-2-pyridinecarboxamide Ro 43-0463 Ro-43-0463 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)


